molecular formula C11H17NO2 B1598649 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine CAS No. 827327-99-1

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Cat. No.: B1598649
CAS No.: 827327-99-1
M. Wt: 195.26 g/mol
InChI Key: SZCPVNOHLNRCEQ-UHFFFAOYSA-N
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Description

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine is a synthetic phenethylamine derivative of significant interest in chemical and pharmacological research. This compound features a phenethylamine backbone substituted with a methoxy group on the ethylamine chain and a 3-methoxybenzyl (3-methoxybenzyl) group on the nitrogen atom, forming an N-benzyl phenethylamine (NBxx) structure. This structural class is known for its relevance in studying neurotransmitter receptor interactions, particularly with serotonin (5-HT) receptors . Researchers utilize this compound primarily as a key intermediate in the synthesis and structure-activity relationship (SAR) study of more complex psychoactive substances . Its molecular structure makes it a valuable building block for investigating how different substitutions on the phenethylamine core affect binding affinity and functional activity at various CNS targets. The compound is strictly for laboratory research applications in controlled settings and is a critical tool for advancing understanding in medicinal chemistry and neuropharmacology. As a standard research chemical, it is supplied with comprehensive analytical documentation to ensure identity and purity for experimental reproducibility. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use of any kind. All safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2/h3-5,8,12H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPVNOHLNRCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395215
Record name 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827327-99-1
Record name 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, also known as (3-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C_{11}H_{17}NO_2 and a molecular weight of approximately 195.26 g/mol, this compound features two methoxy groups attached to a phenyl ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Functional Groups : Two methoxy (-OCH₃) groups contribute to its lipophilicity and potential receptor interactions.
  • Amine Backbone : The ethylamine structure may facilitate interactions with neurotransmitter systems.
PropertyValue
Molecular FormulaC_{11}H_{17}NO_2
Molecular Weight195.26 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

  • Psychoactivity : Similar compounds have been studied for their psychoactive effects, particularly as agonists at serotonin receptors (5-HT).
  • Anticancer Potential : Some derivatives have shown inhibitory effects on cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Research has indicated that related compounds may modulate inflammatory pathways, providing insights into their therapeutic applications.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Methoxy-N-(3-methoxybenzyl)ethanamineC_{11}H_{17}NO_2Contains two methoxy groups; potential psychoactivity
N-(3-Methoxybenzyl)ethylamineC_{10}H_{15}NOLacks additional methoxy group; simpler structure
4-Methyl-N-(3-methoxybenzyl)anilineC_{12}H_{17}NContains an additional methyl group; altered activity
2-(3-Methoxyphenyl)-N,N-dimethylamineC_{11}H_{15}NDimethylated amine; different pharmacological profile

Scientific Research Applications

Pharmaceutical Research Applications

  • Psychoactive Properties :
    • Compounds like 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine exhibit psychoactive effects due to their interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to hallucinogenic effects similar to other members of the NBOMe family, which have been implicated in severe intoxications and fatalities .
  • Potential Therapeutic Uses :
    • Research indicates that derivatives of this compound may have potential therapeutic applications in treating mood disorders or conditions where modulation of serotonin pathways is beneficial. The unique structure may enhance selectivity and potency compared to other compounds.
  • Analytical Toxicology :
    • The compound is frequently analyzed in toxicology studies due to its association with recreational drug use. Its detection in biological samples helps understand its pharmacokinetics and effects on human health, particularly in cases of overdose or intoxication .

Toxicology and Safety Studies

Given its psychoactive nature, this compound has been involved in numerous case studies documenting its effects:

Case Study Overview

Case StudyFindings
Case 1 (2013)An 18-year-old female experienced seizures, tachycardia, and agitation after ingestion. Symptoms resolved with supportive care .
Case 2 (2015)Multiple intoxications reported in the UK linked to recreational use; symptoms included severe agitation and hallucinations .
Case 3 (2021)A study highlighted the increasing number of fatalities associated with NBOMe derivatives, underscoring the public health risks posed by such compounds .

Comparison with Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe (N-methoxybenzyl) series shares the core structure N-[(methoxyphenyl)methyl]ethanamine but differs in substituents on the aromatic ring. Key examples include:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties/Activities References
25I-NBOMe 4-Iodo-2,5-dimethoxy C₁₈H₂₂INO₃ High 5-HT₂A receptor affinity; hallucinogenic
25B-NBOMe 4-Bromo-2,5-dimethoxy C₁₈H₂₂BrNO₃ Potent psychedelic effects; high toxicity
25C-NBOMe 4-Chloro-2,5-dimethoxy C₁₈H₂₂ClNO₃ Similar receptor binding; lower potency
Target Compound (3-methoxy substitution) 3-Methoxy (single substituent) C₁₁H₁₇NO₂ Undocumented activity; structural isomer

Key Differences :

  • Substituent Position : The target compound’s 3-methoxy group contrasts with the 2,5-dimethoxy pattern in NBOMe analogs. This positional isomerism likely reduces serotonin receptor affinity, as NBOMe activity depends on 2,5-dimethoxy substitution .
  • Toxicity : NBOMe compounds exhibit severe toxicity (e.g., seizures, fatalities), but the target compound’s safety profile is uncharacterized .

Other Substituted Ethanamine Derivatives

(a) 2-Methoxy-N-((pyridin-2-yl)methyl)ethanamine
  • Structure : Pyridine ring replaces the methoxyphenyl group.
  • Activity : Acts as a ligand for nickel(II) complexes in ethylene oligomerization, highlighting its role in catalysis rather than psychoactivity .
(b) N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride
  • Structure: Ethyl group on the amine; phenoxy substituent.
(c) N,N-Dimethyl-2-[2-phenoxyethoxy]ethanamine (Finoxetines)
  • Structure: Dimethylamine core with phenoxyethoxy chain.

Physicochemical and Quantum Chemical Comparisons

A study evaluating substituted phenethylamines (e.g., 25B-NBOMe, 25I-NBOMe) using quantum molecular descriptors revealed:

  • Dipole Moments : Higher polarity in NBOMe compounds correlates with enhanced receptor binding.
  • Electrophilicity Index: NBOMe derivatives exhibit greater electrophilicity (4.5–5.2 eV) compared to non-hallucinogenic analogs (1.8–2.5 eV), suggesting stronger interactions with 5-HT₂A receptors .

The target compound’s lack of 2,5-dimethoxy groups and smaller molecular size likely reduce its electrophilicity and receptor affinity compared to NBOMe analogs.

Preparation Methods

Preparation of 2-Methoxyethylamine Core

A patented method (CN103936599A) describes an industrially viable process to prepare 2-methoxyethylamine with high purity (>99.7%) and yield (56-84%) using the following steps:

  • Step 1: Formation of Benzyl Imine Intermediate
    Benzaldehyde and ethanolamine (thanomin) undergo azeotropic dehydration in toluene to form a benzyl imine intermediate without purification.

  • Step 2: Preparation of N-Benzyl Alkenyl-2-Methoxyethylamine Intermediate
    The benzyl imine intermediate is methylated under alkaline conditions.

  • Step 3: Deprotection and Hydrochloride Formation
    Acidic treatment removes protecting groups, yielding 2-methoxyethylamine hydrochloride in aqueous solution.

  • Step 4: Free Base Formation and Purification
    The hydrochloride salt is neutralized with alkali, followed by azeotropic dehydration and rectification to isolate pure 2-methoxyethylamine at 82–85 °C.

This process is noted for low production cost, environmental friendliness, safety, and suitability for industrial scale-up.

Preparation of N-[(3-Methoxyphenyl)methyl] Substituted Amines

For the N-substitution with 3-methoxybenzyl groups, reductive amination is a common strategy:

  • Reductive Amination of 3-Methoxybenzaldehyde with 2-Methoxyethylamine
    The aldehyde group of 3-methoxybenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate, which is then reduced catalytically to the corresponding secondary amine.

  • Catalysts and Conditions
    Raney nickel or palladium on carbon (Pd/C) catalysts under hydrogen atmosphere are typically employed for reduction.
    Reaction temperatures range from room temperature to 100 °C, and pressures from atmospheric to 30 atm depending on catalyst and scale.

  • Protection/Deprotection Strategy
    Benzyl groups may be introduced as protecting groups and later removed by catalytic hydrogenation (debenzylation) to yield the free amine.

Detailed Synthetic Route for 2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Based on the integration of the above methods, a plausible detailed preparation method is:

Step Reaction Description Reagents & Conditions Notes
1 Formation of imine intermediate 3-Methoxybenzaldehyde + 2-methoxyethylamine, azeotropic removal of water in toluene, reflux 16 h Drives equilibrium towards imine formation
2 Reductive amination Raney-Ni or Pd/C catalyst, H2 gas, 30-100 °C, 1-30 atm pressure, solvent: ethanol or toluene Converts imine to secondary amine
3 Purification Filtration of catalyst, solvent removal, distillation at 82-85 °C Yields pure this compound

Summary Table of Key Preparation Parameters

Parameter Value / Condition Reference
Starting materials 3-Methoxybenzaldehyde, 2-methoxyethylamine
Imine formation solvent Toluene
Imine formation temperature Reflux (approx. 110 °C)
Reductive amination catalyst Raney-Ni or Pd/C
Reductive amination temperature 30-100 °C
Reductive amination pressure 1-30 atm
Purification method Distillation at 82-85 °C
Final product purity >99.7%
Overall yield 56-84% (for 2-methoxyethylamine)

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine?

The compound can be synthesized via Schiff base formation or reductive amination. For example, similar ethanamine derivatives are prepared by reacting 2-methoxyethylamine with aldehydes under inert conditions (e.g., argon) and using catalysts like copper(II) chloride. Purification often involves column chromatography with anhydrous solvents (e.g., n-hexane/ethyl acetate) to isolate the product . Additionally, coupling reactions with 3-methoxybenzyl halides in the presence of bases like NaOEt have been reported for analogous structures .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm methoxy group positions and the ethylamine backbone. Mass spectrometry (HRMS) provides exact mass validation (e.g., theoretical m/z 209.1419 for C₁₁H₁₇NO₂⁺). Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Cross-validation with X-ray crystallography is advised for resolving stereochemical ambiguities .

Q. What safety protocols should be followed during handling?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood with adequate ventilation. Storage should be in airtight containers under inert gas (argon) at –20°C to prevent degradation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic conformational changes or impurities. Strategies include:

  • Temperature-dependent NMR studies to identify rotational barriers.
  • High-resolution mass spectrometry (HRMS) to rule out isotopic interference.
  • Computational modeling (DFT calculations) to predict coupling constants and compare with experimental data .

Q. What mechanistic insights exist for this compound’s role in catalytic systems?

As a ligand, its methoxy and benzyl groups enhance electron donation in metal complexes. For example, copper(II) complexes with similar Schiff base ligands (e.g., LB in ) show high activity in methyl methacrylate (MMA) polymerization. The methoxy group stabilizes the metal center via weak coordination, while the benzyl moiety influences stereoselectivity in lactide polymerization . Kinetic studies (e.g., monitoring monomer conversion via ¹H NMR) are recommended to probe catalytic efficiency.

Q. What challenges arise in elucidating its metabolic pathways?

The compound’s structural similarity to psychoactive phenethylamines (e.g., 2C-H derivatives) suggests potential cytochrome P450-mediated metabolism. Key challenges include:

  • Identifying reactive metabolites (e.g., N-demethylation products) using LC-MS/MS.
  • Differentiating phase I (oxidation) vs. phase II (glucuronidation) pathways in hepatocyte models.
  • Addressing interspecies variability by comparing rodent and human microsomal assays .

Q. How does the compound’s conformation affect its interactions with biological targets?

Molecular docking studies with serotonin receptors (e.g., 5-HT₂A) indicate that the methoxy groups’ orientation influences binding affinity. Advanced strategies:

  • Synchrotron-based crystallography to resolve ligand-receptor complexes.
  • Molecular dynamics simulations (≥100 ns) to assess stability of hydrogen bonds with conserved residues (e.g., Asp155) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables.
  • Regulatory Compliance : Screen for structural analogs listed in controlled substance acts (e.g., UK Misuse of Drugs Act) to ensure compliance during pharmacological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
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2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

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